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For researchers and scientists in materials science and semiconductor technology,

understanding the thermal stability of thin film materials is paramount for the development of

reliable and high-performance electronic devices. Titanium disilicide (TiSi₂) is a critical

material in this domain, valued for its low resistivity. However, its thermal stability, particularly

the transformation from its high-resistivity phase (C49) to its low-resistivity phase (C54) and its

subsequent agglomeration at higher temperatures, presents significant challenges. This guide

provides an objective comparison of TiSi₂'s thermal stability with key alternatives, Cobalt

Silicide (CoSi₂) and Nickel Silicide (NiSi), supported by experimental data obtained through in-

situ measurements.

Comparison of Key Thermal Stability Parameters
The thermal stability of a silicide is primarily characterized by its phase transformation

temperature and its resistance to agglomeration. The following tables summarize quantitative

data for TiSi₂, CoSi₂, and NiSi, offering a clear comparison of their performance under thermal

stress.
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Parameter TiSi₂ CoSi₂ NiSi

Resistivity

C49: ~60-70

µΩ·cmC54: ~15-20

µΩ·cm

~18-20 µΩ·cm ~10-15 µΩ·cm

Phase Formation
C49 phase forms first,

then C54.[1]

Co₂Si -> CoSi ->

CoSi₂
Ni₂Si -> NiSi -> NiSi₂

Key Phase Formation

Temp.

C49: ~450-650°CC54:

>650°C[1]
CoSi₂: ~550-700°C NiSi: ~350-550°C

Agglomeration Temp. >850-900°C[1]
High, generally stable

up to ~900°C

Lower, ~600-750°C[2]

[3][4][5]

Silicon Consumption High High Low

Table 1: General Comparison of Silicide Properties. This table provides a high-level overview of

the key electrical and thermal properties of TiSi₂, CoSi₂, and NiSi.

In-Depth Analysis of TiSi₂ Phase Transformation
The transition from the metastable, high-resistivity C49 phase to the stable, low-resistivity C54

phase is a critical step in the formation of a reliable TiSi₂ contact. The temperature at which this

transformation occurs is not fixed and is influenced by several factors, most notably the

thickness of the titanium film.

Initial Ti Film Thickness
C49 to C54 Transition Temperature (°C)
on Si(100)

40 nm 600 - 700

20 nm 600 - 700[1][6]

< 20 nm Increases with decreasing thickness[1][6]

Table 2: Influence of Ti Film Thickness on C49-C54 Phase Transition Temperature. This data

highlights the challenge of forming the desirable C54 phase in very thin films, a critical

consideration for modern, scaled-down devices.[1][6]
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Comparative Thermal Stability: Agglomeration
Agglomeration is a significant failure mechanism for silicide films at elevated temperatures. It

involves the breaking up of the continuous film into discrete islands, leading to a sharp increase

in sheet resistance and device failure.

Silicide
Typical Agglomeration
Temperature (°C)

Key Observations

TiSi₂ > 850-900[1]

Generally considered to have

good high-temperature stability

before agglomeration.[1]

CoSi₂ ~900

Exhibits excellent thermal

stability, making it a robust

choice for high-temperature

processing.

NiSi 600 - 750[2][3][4][5]

Prone to agglomeration at

lower temperatures compared

to TiSi₂ and CoSi₂, which is a

major limitation.[2][3][4][5]

Table 3: Comparison of Agglomeration Temperatures. This table underscores the superior

thermal stability of CoSi₂ and TiSi₂ over NiSi in terms of resistance to agglomeration.

Experimental Protocols for In-Situ Measurements
The data presented in this guide is primarily derived from in-situ measurement techniques that

allow for real-time observation of material properties as a function of temperature.

In-Situ X-Ray Diffraction (XRD)
Objective: To identify the crystalline phases present in the thin film and monitor their

transformation during annealing.

Methodology:
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Sample Preparation: A thin film of the desired metal (e.g., Titanium) is deposited onto a

silicon substrate.

In-Situ Chamber: The sample is placed in a high-temperature X-ray diffraction chamber

equipped with a heating stage and a controlled atmosphere (typically high vacuum or an

inert gas like N₂).

Heating Profile: The sample is subjected to a controlled heating ramp, often at a rate of a few

degrees Celsius per second.

Data Acquisition: XRD patterns are continuously or intermittently collected as the

temperature increases.

Analysis: The diffraction peaks in the collected patterns are analyzed to identify the

crystalline phases present at each temperature. The appearance and disappearance of

peaks corresponding to different silicide phases (e.g., C49-TiSi₂ and C54-TiSi₂) are tracked

to determine the transformation temperatures.

In-Situ Four-Point Probe Sheet Resistance Measurement
Objective: To measure the electrical resistance of the thin film in real-time during annealing,

which is highly sensitive to phase changes and agglomeration.

Methodology:

Sample Preparation: A test structure with the thin film and appropriate contact pads is

fabricated.

Probe Setup: A four-point probe head, consisting of four equally spaced, co-linear probes, is

brought into contact with the film inside a measurement chamber with a heating stage.

Measurement Principle: A constant DC current is passed through the two outer probes, and

the voltage difference is measured between the two inner probes. This configuration

minimizes the influence of contact resistance on the measurement.

Heating and Measurement: The sample is heated according to a predefined temperature

profile, and the sheet resistance is continuously calculated from the measured current and
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voltage.

Data Interpretation: Changes in the slope of the sheet resistance versus temperature curve

indicate phase transformations. A sharp, irreversible increase in resistance at high

temperatures is a clear indicator of film agglomeration.

Visualizing Experimental Workflows and
Relationships
To better illustrate the processes described, the following diagrams are provided.
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In-Situ XRD Protocol In-Situ Sheet Resistance Protocol

Sample Preparation
(Metal on Si)

Place in XRD Chamber
with Heating Stage

Controlled Heating Ramp

Acquire XRD Patterns
vs. Temperature

Analyze Phase
Transformation

Sample Preparation
(Test Structure)

Contact with 4-Point Probe
in Heating Chamber

Controlled Heating Ramp

Measure Resistance
vs. Temperature

Analyze Phase Changes
& Agglomeration
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Thermal Stability
TiSi₂

High
(>850°C)

Good

CoSi₂
Excellent

NiSi Medium
(~600-750°C)

Moderate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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